(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
Description
(1R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (CAS: 91523-50-1) is a chiral tetrahydroisoquinoline (THIQ) derivative characterized by a hydroxy group at the 6-position and an (R)-configuration at the C-1 stereocenter. This compound belongs to the THIQ class, a "privileged scaffold" widely exploited in drug discovery due to its structural versatility and bioactivity . Its synthesis often involves stereoselective methods like the Petasis reaction coupled with Pomeranz–Fritsch–Bobbitt cyclization . The 6-hydroxy substituent enhances polarity and hydrogen-bonding capacity, making it relevant for targeting enzymes or receptors in therapeutic applications such as antiviral or anti-inflammatory agents .
Properties
IUPAC Name |
(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14/h1-2,5,9,11-12H,3-4H2,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTOOVAQGWLHKC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C2=C1C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of γ-substituted amino acid derivatives. This method typically requires the use of specific catalysts and controlled reaction conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound often involves the optimization of synthetic routes to maximize yield and purity. Techniques such as alkylation of glycine equivalents with 1,2-electrophiles and the use of diazo compounds for cyclopropanation are commonly employed .
Chemical Reactions Analysis
Types of Reactions
(1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the regeneration of the hydroxyl group .
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
Research indicates that 6-OH-THIQ exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to modulate neurotransmitter systems suggests that it may help in alleviating symptoms associated with these conditions. Studies have shown that derivatives of this compound can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Opioid Receptor Interaction
The compound has also been investigated for its interaction with opioid receptors. It has been shown to have a partial agonist effect on mu-opioid receptors, which could provide analgesic effects without the high potential for addiction associated with full agonists. This property makes it a promising candidate for developing new pain management therapies .
Neuropharmacology
Cognitive Enhancer
Preliminary studies suggest that 6-OH-THIQ may enhance cognitive functions such as memory and learning. Its mechanism appears to involve the modulation of cholinergic signaling pathways, which are crucial for cognitive processes. Animal models have demonstrated improved performance in memory tasks following administration of this compound .
Antidepressant Effects
There is emerging evidence supporting the antidepressant-like effects of 6-OH-THIQ in various animal models. The compound seems to influence serotonin and norepinephrine levels in the brain, which are key neurotransmitters involved in mood regulation. These findings warrant further exploration into its potential as an antidepressant medication .
Synthetic Organic Chemistry
Building Block for Synthesis
In synthetic organic chemistry, 6-OH-THIQ serves as a versatile building block for synthesizing more complex molecules. Its unique tetrahydroisoquinoline structure allows chemists to modify it easily to create various derivatives with potentially enhanced biological activities. This versatility is valuable in drug design and development processes .
Chiral Catalyst Development
The chiral nature of 6-OH-THIQ makes it an interesting candidate for developing chiral catalysts used in asymmetric synthesis. Its ability to facilitate enantioselective reactions can lead to the production of chiral compounds that are crucial in pharmaceuticals and agrochemicals .
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Neuroprotective properties; opioid receptor interaction | Treatment for neurodegenerative diseases; pain management |
| Neuropharmacology | Cognitive enhancement; antidepressant effects | Improved memory; mood regulation |
| Synthetic Organic Chemistry | Building block for complex molecules; chiral catalyst development | Versatile synthesis; enantioselective reactions |
Mechanism of Action
The mechanism of action of (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neurological functions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural and functional differences between the target compound and related analogs:
Physicochemical Properties
- Solubility : The target compound’s 6-hydroxy group increases water solubility (logP ~0.5) compared to lipophilic analogs like Salsoline-1-carboxylate (logP ~1.2) .
- Optical Rotation : The (R)-enantiomer of the target compound exhibits [α]D values between –59.5 and –63 (in H₂O), distinct from (S)-enantiomers of dimethoxy derivatives .
Key Research Findings
Stereoselectivity: The Petasis reaction’s chiral inductors (e.g., (R)-phenylglycinol) direct stereochemistry, achieving diastereomeric ratios (d.r.) up to 3:1 for intermediates .
Yield Optimization: Pomeranz–Fritsch–Bobbitt cyclization of aminoacetals yields THIQ derivatives in 58–83% yield without enantioselectivity loss .
Salt Forms : Hydrobromide (HBr) or hydrochloride (HCl) salts (e.g., CAS 2047812-52-0) improve crystallinity and stability for pharmaceutical formulations .
Biological Activity
(1R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (commonly referred to as 6-hydroxy-THIQ) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This bicyclic structure features a hydroxyl group at the sixth position and a carboxylic acid functional group at the first position, which contribute to its unique pharmacological properties. Research has indicated that this compound may have implications in neuropharmacology and cancer treatment.
- Molecular Formula : CHNO
- Molecular Weight : 193.20 g/mol
- CAS Number : 91523-50-1
Biological Activities
Research has shown that (1R)-6-hydroxy-THIQ exhibits various biological activities, particularly in the following areas:
1. Neuropharmacological Effects
Studies have indicated that compounds similar to (1R)-6-hydroxy-THIQ can interact with opioid receptors, suggesting potential applications in pain management and mood regulation. For instance, it has been proposed that this compound acts as a rigid mimic of tyrosine conformation in opioid ligand-receptor complexes, enhancing binding affinity to mu and delta opioid receptors .
2. Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through various mechanisms:
| Cell Line | Mechanism of Action | IC50 Value |
|---|---|---|
| HT-29 (colon carcinoma) | Induces apoptosis via caspase activation | 150 nM |
| HepG2 (liver cancer) | Disrupts G0/G1 phase of the cell cycle | Not specified |
| Neuroblastoma X glioma | Inhibits voltage-gated calcium channels | Not specified |
In vivo assays using zebrafish models showed that treatment with (1R)-6-hydroxy-THIQ resulted in minor regression of tumors at concentrations as low as 0.5 μM .
Case Study 1: Opioid Receptor Binding
A study investigating the binding characteristics of (1R)-6-hydroxy-THIQ analogs revealed significant receptor binding to mu and delta opioid receptors, highlighting its potential as a therapeutic agent for pain relief .
Case Study 2: Anticancer Efficacy
In another study, the compound demonstrated cytotoxic effects against various cancer cell lines, including colon and liver cancers. The mechanism involved cell cycle arrest and induction of apoptosis through mitochondrial pathways .
Synthetic Routes
The synthesis of (1R)-6-hydroxy-THIQ has been extensively studied, with several methods developed to produce derivatives for research purposes. These methods often involve multi-step synthetic pathways that utilize chiral reagents to ensure stereoselectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The compound is synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reactions , starting from L-DOPA derivatives or substituted phenethylamines. Enantiomeric purity at C1 is controlled using chiral auxiliaries (e.g., Evans oxazolidinones) or catalytic asymmetric hydrogenation . Post-synthesis, chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) confirms enantiopurity ≥98% .
Q. How can researchers confirm the stereochemical configuration at the C1 position experimentally?
- Methodological Answer : X-ray crystallography is definitive for absolute configuration determination. For rapid analysis, vibrational circular dichroism (VCD) paired with DFT calculations validates the (1R) configuration by comparing experimental and simulated spectra. Polarimetry ([α]D²⁵ = +12.5° in methanol) provides supplementary stereochemical evidence .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include δ 7.2–6.8 ppm (aromatic protons at C6-OH), δ 4.3 ppm (C1-H coupling with J = 8.5 Hz), and δ 174 ppm (C=O of carboxylic acid) .
- HRMS : Molecular ion [M+H]+ at m/z 208.0974 (calculated for C₁₀H₁₀NO₃) .
- IR : Broad O-H stretch at 3200–3400 cm⁻¹ and C=O stretch at 1705 cm⁻¹ .
Advanced Research Questions
Q. How do substituent variations (e.g., 6-OH vs. 6-Cl or 7-OCH₃) impact biological activity in tetrahydroisoquinoline derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies show that 6-OH enhances hydrogen-bonding interactions with opioid receptors (e.g., κ-opioid Ki = 12 nM), while 6-Cl increases lipophilicity but reduces aqueous solubility (logP = 1.8 vs. 0.5 for 6-OH). 7-OCH₃ derivatives exhibit reduced blood-brain barrier penetration due to increased polarity . Use molecular docking (AutoDock Vina) to map binding poses in receptor pockets .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Receptor Binding Assays : Use uniform membrane preparations (e.g., CHO cells expressing human receptors) and cold ligand competition (≥10 μM GTP for G-protein uncoupling) .
- Functional Assays : Measure cAMP inhibition (EC₅₀) with forskolin-stimulated HEK293 cells to quantify efficacy .
- Statistical Analysis : Apply Cohen’s d to evaluate effect size differences between studies .
Q. How can researchers evaluate the compound’s metabolic stability and identify major degradation pathways?
- Methodological Answer :
- In Vitro Stability : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS; calculate intrinsic clearance (Cl₍int₎ = 22 μL/min/mg) .
- Degradation Products : Use HPLC-PDA-ESI-MSⁿ to detect oxidation at C6-OH (→ quinone) or decarboxylation (→ 1,2,3,4-THIQ). Confirm with synthetic standards .
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; quantify degradation with forced degradation protocols .
Q. What computational tools predict the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Docking Simulations : Use Glide SP (Schrödinger) to model binding to CYP3A4/2D6 active sites. Prioritize poses with Prime-MM/GBSA ΔG < -40 kcal/mol .
- QSAR Models : Train on datasets of CYP inhibitors (e.g., PubChem AID 1851) to predict inhibition potential (IC₅₀ < 10 μM flagged for toxicity) .
- ADMET Predictor : Simulate hepatic extraction ratio (Eh > 0.3 suggests high first-pass metabolism) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
